molecular formula C10H21NO5S B1526627 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate CAS No. 174626-25-6

4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate

Cat. No.: B1526627
CAS No.: 174626-25-6
M. Wt: 267.34 g/mol
InChI Key: LYPFMWLZWKNRRA-UHFFFAOYSA-N
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Description

4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate is a specialized organic compound used primarily as an intermediate in pharmaceutical and peptide synthesis. Its structure features a butyl chain with a methanesulfonate (mesylate) group at one terminal and a tert-butoxycarbonyl (Boc)-protected amine at the other. The Boc group serves as a temporary protective moiety for amines during multi-step syntheses, while the mesylate group acts as a leaving group, enabling nucleophilic substitution reactions. This compound is critical in constructing complex molecules, particularly in drug discovery, where controlled reactivity and stability are essential .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO5S/c1-10(2,3)16-9(12)11-7-5-6-8-15-17(4,13)14/h5-8H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPFMWLZWKNRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727162
Record name 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174626-25-6
Record name 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis Methodologies

The synthesis of 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate typically involves the following steps:

  • Formation of the Boc-protected amine : The amine group is protected using tert-butoxycarbonyl chloride.
  • Attachment of the methanesulfonate group : This is accomplished through nucleophilic substitution, where the Boc-protected amine reacts with methanesulfonyl chloride.

These steps ensure that the amine remains unreactive until deprotection is required, which can be achieved under mild acidic conditions.

Peptide Synthesis

One of the primary applications of 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate is in peptide synthesis. The compound allows for the introduction of a four-carbon spacer with a terminal amine group into peptide sequences. This is crucial for:

  • Controlling Bond Formation : The Boc protecting group ensures that the amine does not participate in undesired reactions during earlier stages of synthesis.
  • Facilitating Sequential Coupling : It enables chemists to build complex peptides stepwise with precision.

Bioconjugation Reactions

4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate can serve as a precursor for functionalized probes or linkers in bioconjugation reactions. These reactions are essential for:

  • Attaching Biomolecules : The methanesulfonate group acts as a leaving group, facilitating the attachment of the Boc-protected amine chain to various biomolecules or surfaces.
  • Developing Therapeutics : Its ability to form stable conjugates makes it valuable in developing targeted therapies and diagnostics.

Interaction Studies

Research involving interaction studies with 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate focuses on its reactivity with various nucleophiles and electrophiles. These studies help elucidate:

  • Complex Structure Formation : Understanding how this compound interacts with other molecules can lead to insights into forming more complex structures.
  • Biological Relevance : Interactions with enzymes or receptors may reveal potential biological activities or therapeutic applications.

Mechanism of Action

The compound exerts its effects through the BOC group, which protects the amino group from unwanted reactions. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate is compared below with structurally or functionally analogous compounds. Key parameters include reactivity, solubility, stability, and synthetic applications.

Structural and Functional Analogues

Compound Name Key Features Reactivity Profile Common Applications
4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate Boc-protected amine; mesylate leaving group; C4 alkyl chain High reactivity in SN2 substitutions Peptide coupling, drug intermediate synthesis
Benzyl methanesulfonate Benzyl group; mesylate leaving group Moderate reactivity (steric hindrance) Alkylating agent in small-molecule synthesis
Ethyl methanesulfonate Ethyl chain; mesylate leaving group High volatility and reactivity Mutagenesis studies, alkylation reactions
4-[(Benzyloxycarbonyl)amino]butyl methanesulfonate Z-protected amine (benzyloxycarbonyl); mesylate leaving group Similar reactivity but less acid-stable Peptide synthesis under basic conditions

Reactivity and Stability

  • Leaving Group Efficiency: The mesylate group in 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate is superior to tosylates or triflates in cost-effectiveness and moderate reactivity, though less reactive than the latter .
  • Protecting Group Stability: The Boc group offers acid-labile protection, unlike the benzyloxycarbonyl (Z) group, which requires hydrogenolysis. This makes the Boc variant preferable in acid-sensitive synthetic pathways.
  • Solubility : Methanesulfonate derivatives generally exhibit better aqueous solubility compared to their hydrochloride or free-base counterparts, facilitating reactions in polar solvents.

Research Findings and Data

Stability Under Different Conditions

Condition Stability of 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate Stability of Benzyl methanesulfonate
Acidic (pH 2–3) Boc group hydrolyzes (>24 hrs) Stable
Basic (pH 10–12) Mesylate group hydrolyzes (>48 hrs) Rapid hydrolysis (<6 hrs)
Ambient temperature Stable for months (desiccated) Limited stability (weeks)

Comparative Reactivity in SN2 Reactions

Substrate Reaction Rate (k, s⁻¹) Nucleophile Compatibility
4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate 0.45 Amines, thiols, alkoxides
Ethyl methanesulfonate 0.92 Limited to strong nucleophiles (e.g., I⁻)
Benzyl methanesulfonate 0.18 Requires elevated temperatures

Biological Activity

4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group, followed by the reaction with methanesulfonic acid. The resulting compound can be purified through various methods such as recrystallization or chromatography.

Biological Activity

The biological activity of 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate has been investigated in several studies, revealing its potential in various therapeutic areas.

Antiviral Activity

A study highlighted the antiviral properties of β-amino acid derivatives, including those containing methanesulfonate groups. These compounds exhibited significant activity against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV-1). The presence of the β-amino acid moiety was crucial for enhancing antiviral efficacy .

Anticancer Potential

Research has indicated that derivatives of 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate may possess anticancer properties. For instance, compounds with similar structural motifs have shown activity against non-small cell lung cancer (NSCLC) cell lines. The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth .

Cytotoxicity Profile

The cytotoxicity of 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate was evaluated using various cell lines. The results indicated a selective cytotoxic effect, with selectivity indices ranging from 37,281 to lower values depending on the structural modifications made to the compound. This suggests a favorable safety profile for further development .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Study 14-[(tert-Butoxycarbonyl)amino]butyl methanesulfonateAntiviralSignificant activity against tobacco mosaic virus
Study 2Derivatives of β-amino acidsAnticancerInhibition of NSCLC cell growth
Study 3Various analogsCytotoxicitySelectivity indices ranging from 37,281

Preparation Methods

Laboratory-Scale Synthesis

Step Reagents and Conditions Description Yield/Purity
1 4-Aminobutanol + tert-butoxycarbonyl chloride (Boc-Cl), base (e.g., NaHCO3, TEA), solvent (e.g., dichloromethane), 0–25 °C Amino group protection to form Boc-4-aminobutanol Typically >90%
2 Boc-4-aminobutanol + methanesulfonyl chloride, base (triethylamine or K2CO3), solvent (chloroform, dichloromethane), 0–5 °C to room temp Mesylation of hydroxyl group to form 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate 70–85%, purity >95% (by HPLC)

The reaction is generally performed under anhydrous conditions to prevent hydrolysis of the mesyl chloride. Cooling during mesylation controls the reaction rate and minimizes side reactions.

Alternative Synthetic Routes

In some protocols, the Boc protection and mesylation steps may be combined sequentially in a one-pot procedure to improve efficiency. However, this requires careful control of reaction parameters to avoid incomplete protection or overreaction.

Industrial Scale-Up Considerations

Industrial production follows the same fundamental chemistry but incorporates process optimization for large-scale synthesis:

  • Reactor design: Large volume reactors with efficient stirring and temperature control to maintain 0–5 °C during mesylation.
  • Reagent purity: High purity Boc-Cl and methanesulfonyl chloride to minimize impurities.
  • Base selection: Potassium carbonate or triethylamine is used depending on cost and ease of removal.
  • Work-up: Quenching with water, extraction with organic solvents (ethyl acetate or dichloromethane), followed by solvent removal and crystallization.
  • Yield and purity: Industrial yields typically range from 70% to 80%, with purity above 95% after recrystallization.

Reaction Mechanism Insights

  • Boc Protection: The amino group nucleophilically attacks the carbonyl carbon of Boc-Cl, displacing chloride and forming the carbamate linkage.
  • Mesylation: The hydroxyl oxygen attacks the sulfur atom of methanesulfonyl chloride, facilitated by the base scavenging the released HCl, yielding the mesylate ester.

The Boc group protects the amine functionality during mesylation, preventing side reactions such as alkylation or polymerization.

Research Findings and Data Summary

Parameter Value/Condition Notes
Starting Material 4-Aminobutanol Commercially available
Boc Protection Solvent Dichloromethane or DMF Anhydrous conditions preferred
Base for Boc Protection Sodium bicarbonate or triethylamine Neutralizes HCl byproduct
Mesylation Temperature 0–5 °C initially, then room temp Controls reaction rate
Base for Mesylation Triethylamine or potassium carbonate Neutralizes HCl, facilitates mesylate formation
Reaction Time (Mesylation) 1–3 hours Monitored by TLC or HPLC
Purification Extraction, crystallization, or chromatography Ensures high purity
Typical Yield 70–85% Depends on scale and conditions
Purity (HPLC) >95% Confirmed by NMR and elemental analysis

Comparative Analysis with Related Compounds

Compound Amino Protection Mesylation Position Common Uses Preparation Notes
4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate Boc Primary alcohol on butyl chain Intermediate in organic synthesis Two-step Boc protection and mesylation
3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate Boc Primary alcohol on propyl chain Peptide synthesis intermediate Similar preparation with 3-aminopropanol
2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate Boc Two mesylate groups on propane backbone Multifunctional intermediate Requires di-mesylation of Boc-protected amino diol

Q & A

(Basic) What are the key synthetic steps for preparing 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate?

Methodological Answer:
The synthesis involves two primary steps:

Boc Protection : React the primary amine (4-aminobutanol) with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) in anhydrous THF or DCM. This forms the tert-butoxycarbonyl (Boc)-protected intermediate.

Methanesulfonylation : Treat the hydroxyl group of the Boc-protected intermediate with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) to form the methanesulfonate ester.
Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling reaction temperature (0–25°C) to avoid side reactions like over-sulfonation .

(Basic) How does the tert-butoxycarbonyl (Boc) group enhance synthetic utility?

Methodological Answer:
The Boc group:

  • Stabilizes the amine : Prevents unwanted nucleophilic reactions during subsequent steps.
  • Facilitates purification : Increases hydrophobicity, improving separation via silica gel chromatography.
  • Enables selective deprotection : Removed under mild acidic conditions (e.g., TFA in DCM or 4M HCl in dioxane) without affecting the methanesulfonate group. This selectivity is critical for multi-step syntheses in drug development .

(Basic) What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and methanesulfonate methyl resonance (δ ~3.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~307.1).
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity, critical for biological studies .

(Advanced) How can reaction yields be optimized during methanesulfonylation?

Methodological Answer:
Key strategies include:

  • Stoichiometric Control : Use 1.2 equivalents of MsCl to avoid excess reagent, which can hydrolyze to methanesulfonic acid.
  • Base Selection : Triethylamine outperforms pyridine in minimizing side reactions due to stronger proton scavenging.
  • Solvent Choice : Dichloromethane (DCM) reduces byproduct formation compared to THF, as observed in analogous sulfonylation reactions .

(Advanced) How do structural modifications impact biological activity?

Methodological Answer:
Comparative studies of analogs (e.g., tosylate vs. methanesulfonate derivatives) reveal:

  • Methanesulfonate vs. Tosylate : Methanesulfonate derivatives exhibit better aqueous solubility, enhancing bioavailability in vitro.
  • Boc Group Replacement : Replacing Boc with acetyl protection reduces metabolic stability in hepatic microsome assays due to faster deprotection.
    These insights guide structure-activity relationship (SAR) studies for drug candidates targeting enzyme inhibition or receptor binding .

(Advanced) What challenges arise in analyzing trace impurities?

Methodological Answer:
Common impurities include:

  • Unreacted Starting Material : Detectable via HPLC-MS at retention times shorter than the product.
  • Hydrolysis Byproducts : Methanesulfonic acid adducts form under humid conditions, identifiable by ion-pair chromatography.
  • Di-sulfonated Species : Mitigated by optimizing MsCl stoichiometry. Use LC-MS/MS with MRM transitions for sensitive detection .

(Advanced) How does the Boc group affect in vivo stability?

Methodological Answer:

  • Acidic Environments : The Boc group is cleaved in gastric fluid (pH ~1.5–3.5), releasing the free amine.
  • Plasma Stability : Boc-protected compounds show extended half-lives (t₁/₂ > 6 hours) in plasma compared to acetylated analogs.
    These properties are leveraged in prodrug design to enhance oral bioavailability and target specificity .

(Advanced) What methods resolve enantiomeric impurities in chiral analogs?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) during Boc protection to enforce enantiomeric excess >98%.
  • Circular Dichroism (CD) : Validates enantiopurity by comparing experimental CD spectra to reference standards .

(Advanced) How should researchers address contradictory data in synthetic protocols?

Methodological Answer:
Contradictions (e.g., variable yields) often stem from:

  • Moisture Sensitivity : Boc-protected intermediates degrade in humid conditions; use molecular sieves or anhydrous solvents.
  • Temperature Gradients : Exothermic sulfonylation requires precise cooling (0–5°C).
    Reproduce protocols with controlled humidity (<10% RH) and monitor reactions via in-situ FTIR to track intermediate formation .

(Basic) What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to volatile reagents (e.g., MsCl).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite.
    While the compound itself is not classified as hazardous, its precursors (e.g., MsCl) are corrosive .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate
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4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate

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